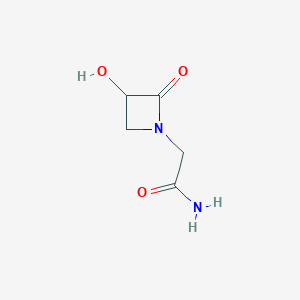

2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide

Description

Historical Context and Significance of the Azetidinone Core in Medicinal Chemistry

The story of the azetidinone core is inextricably linked with the dawn of the antibiotic age. globalresearchonline.net First synthesized by Hermann Staudinger in 1907, the β-lactam ring's profound biological significance was not recognized until the discovery of penicillin by Alexander Fleming in 1929. globalresearchonline.netbepls.comderpharmachemica.com This four-membered cyclic amide was identified as the key structural feature responsible for the antibacterial properties of penicillins and, later, cephalosporins, carbapenems, and monobactams. derpharmachemica.comresearchgate.net These antibiotics function by inhibiting bacterial cell wall biosynthesis, a mechanism that proved revolutionary in treating infectious diseases. derpharmachemica.com The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, allowing it to acylate and inactivate the transpeptidase enzymes essential for building the bacterial peptidoglycan wall, ultimately leading to cell lysis and death. derpharmachemica.com

For decades, the azetidinone ring was almost exclusively associated with antibacterial agents. However, extensive research has unveiled a much broader pharmacological potential. globalresearchonline.net Medicinal chemists have successfully modified the core azetidinone structure to create derivatives with a diverse array of biological activities, moving far beyond the realm of antibiotics. iipseries.org These efforts have yielded compounds with demonstrated anti-inflammatory, antitubercular, anticonvulsant, anticancer, and cholesterol absorption inhibitory properties. globalresearchonline.netderpharmachemica.com Furthermore, azetidinone derivatives have been investigated as inhibitors for various enzymes, including human leukocyte elastase, chymase, and tryptase, highlighting their versatility as a privileged scaffold in drug design. researchgate.netiipseries.org This expansion is driven by the need to find new treatments for a range of diseases and to overcome challenges like antibiotic resistance. iipseries.org

Overview of Current Research Trends in Azetidinone-Based Compounds

Contemporary research into azetidinone-based compounds is characterized by several key trends. A major focus is the synthesis of hybrid molecules, where the azetidinone ring is conjugated with other heterocyclic scaffolds (like quinazolinones, oxadiazoles, or thiazolidinones) to create novel agents with potentially synergistic or enhanced biological activities. researchgate.netiipseries.org This approach aims to develop compounds that can overcome drug resistance or hit multiple biological targets.

The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine remains a cornerstone for synthesizing the β-lactam ring, and modern research continues to refine this method. researchgate.netorganic-chemistry.orgwikipedia.org Studies focus on controlling the stereochemistry of the resulting azetidinone, as the spatial arrangement of substituents is critical for biological activity. researchgate.net Furthermore, researchers are actively exploring a wide range of pharmacological applications. Recent studies have reported on azetidinone derivatives with potential as anticancer agents, antimicrobial compounds against resistant strains, and inhibitors of various enzymes. globalresearchonline.netbepls.commdpi.com

Scope and Objectives of Academic Research on 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide and its Analogues

Academic inquiry into this compound and its analogues is driven by the goal of creating novel therapeutic agents by combining three validated structural motifs: the 2-oxoazetidine core, a hydroxyl group at the C-3 position, and an N-acetamide side chain. The synthesis of 3-hydroxy-2-azetidinones is a key objective, often achieved by using 2-acetoxyacetyl chloride in a Staudinger reaction, followed by hydrolysis of the acetoxy group. mdpi.com The hydroxyl group is of particular interest as it can serve as a crucial hydrogen bonding partner in interactions with biological targets, potentially enhancing potency and selectivity.

Research on analogues, such as 1-acetamido-3-chloro-2-azetidinones and other derivatives where the acetamide (B32628) is linked to different positions or other ring systems, aims to build structure-activity relationships (SAR). mdpi.com By systematically modifying the structure and evaluating the resulting biological activity, researchers can identify the key features necessary for a desired effect. For example, studies have shown that some 3-hydroxy-β-lactam derivatives exhibit potent anticancer activity against human cancer cell lines. mdpi.com The overarching objective is to develop new lead compounds for conditions ranging from cancer to infectious diseases and inflammatory disorders. mdpi.comnih.gov

Research on Azetidinone-Acetamide Analogues

The following tables summarize findings from research on various analogues, providing insight into the synthetic strategies and biological activities being explored in this chemical space.

Table 1: Synthetic Approaches to Azetidinone Derivatives

| Reaction Type | Precursors | Target Moiety | Reference |

| Staudinger Cycloaddition | Imines and Ketenes (from acid chlorides) | β-Lactam (2-Azetidinone) ring | organic-chemistry.orgwikipedia.org |

| Staudinger Synthesis | 2-Acetoxyacetyl chloride and Imines | 3-Acetoxy-2-azetidinones | mdpi.com |

| Hydrolysis | 3-Acetoxy-β-lactams | 3-Hydroxy-β-lactams | mdpi.com |

| Cyclocondensation | Schiff bases and Chloroacetyl chloride | Oxoazetidine derivatives | researchgate.net |

Table 2: Reported Biological Activities of Azetidinone Analogues

| Compound Class | Biological Activity | Target/Assay | Reference |

| 3-Hydroxy-β-lactam derivatives | Anticancer | HT-29 and MCF-7 cell lines | mdpi.com |

| 1-Acetamido-3-chloro-2-azetidinones | Antimicrobial | Assumed based on synthesis goals | mdpi.com |

| Mefenamic acid-Oxoazetidine hybrids | Antibacterial | E. coli and other bacterial species | researchgate.net |

| 2-Azetidinone derivatives | Antibacterial, Antioxidant | Various bacterial strains, DPPH assay | bepls.com |

| Quinazolinone-Acetamide hybrids | Antimicrobial, Anticancer | Various microbial strains, HCT116 & RAW264.7 cell lines | nih.gov |

| Indole-Oxoacetamide derivatives | Anticancer | MCF7, Hela, and HepG2 cell lines | mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O3 |

|---|---|

Molecular Weight |

144.13 g/mol |

IUPAC Name |

2-(3-hydroxy-2-oxoazetidin-1-yl)acetamide |

InChI |

InChI=1S/C5H8N2O3/c6-4(9)2-7-1-3(8)5(7)10/h3,8H,1-2H2,(H2,6,9) |

InChI Key |

WHYSTIRJPPLNGG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N1CC(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3 Hydroxy 2 Oxoazetidin 1 Yl Acetamide and Analogs

Classical Synthetic Routes to Azetidinone Ring Systems

The construction of the 2-azetidinone (β-lactam) ring is a pivotal step in the synthesis of numerous biologically active compounds. Two of the most classical and widely employed methods are the Staudinger reaction and cyclocondensation reactions.

Staudinger Reaction and [2+2] Cycloaddition Approaches

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, stands as a cornerstone for β-lactam formation. wikipedia.orgresearchgate.net This reaction, discovered by Hermann Staudinger in 1907, involves the reaction of an imine with a ketene, which can be generated in situ from an acid chloride and a base, to yield a β-lactam. wikipedia.orgresearchgate.netmdpi.com The mechanism is generally accepted to proceed through a two-step process involving the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. mdpi.comacs.orgacs.org This intermediate then undergoes a conrotatory ring closure to form the four-membered azetidinone ring. mdpi.comacs.orgacs.org

The stereochemical outcome of the Staudinger reaction is a critical aspect, often influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.orgresearchgate.net For instance, (E)-imines typically yield cis-β-lactams, while (Z)-imines tend to produce trans-β-lactams. acs.org The nature of the substituents can also influence the rate of ring closure versus isomerization of the zwitterionic intermediate, thereby affecting the final stereochemistry. organic-chemistry.org

Cyclocondensation Reactions Involving Imines (Schiff Bases) and Activated Acid Chlorides

Another prevalent method for synthesizing the azetidinone ring is the cyclocondensation reaction between imines (Schiff bases) and activated acid chlorides. derpharmachemica.comderpharmachemica.comnih.gov This approach is a variation of the Staudinger reaction where the ketene is generated in situ from an acid chloride and a tertiary amine, such as triethylamine (B128534). mdpi.comderpharmachemica.com The reaction of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine is a common strategy to form the 2-azetidinone ring. derpharmachemica.comderpharmachemica.comresearchgate.net

The mechanism involves the formation of a ketene from the acid chloride, which then undergoes a [2+2] cycloaddition with the imine. derpharmachemica.com The stereochemistry of the resulting β-lactam can be influenced by various factors, including the substituents on the imine and the acid chloride. nih.gov For example, the reaction of polyaromatic imines with certain acid chlorides has been shown to produce exclusively trans-β-lactams. nih.gov

Specific Synthesis Protocols for 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide Derivatives

The synthesis of the target compound, this compound, and its derivatives requires careful selection of precursors and precise control of reaction conditions.

Precursor Synthesis and Functionalization Strategies

The synthesis of derivatives of this compound often begins with the preparation of functionalized precursors. A common strategy involves the use of acetohydrazides and aromatic aldehydes. For instance, N'-arylidene acetohydrazide derivatives can be synthesized by condensing an acetohydrazide with an appropriate aromatic aldehyde. mdpi.comresearchgate.net These Schiff bases then serve as the imine component in the subsequent cyclocondensation reaction. mdpi.comresearchgate.net

In the synthesis of 3-hydroxy-2-azetidinones, a key precursor is acetoxyacetyl chloride. mdpi.comnih.gov The resulting 3-acetoxy-2-azetidinone can then be selectively hydrolyzed, often using hydrazine (B178648) or lithium hydroxide (B78521), to yield the desired 3-hydroxy-β-lactam. mdpi.comnih.gov For the synthesis of N-substituted analogs, precursors like N-(arylidene)hydrazinoacetyl sulfonamides can be prepared by reacting hydrazinoacetyl sulfonamide derivatives with various aromatic aldehydes. nih.gov

Table 1: Examples of Precursors for Azetidinone Synthesis

| Precursor Type | Specific Example | Role in Synthesis |

| Hydrazide | Acetohydrazide | Forms the N-substituent and part of the side chain. mdpi.comresearchgate.net |

| Aldehyde | Aromatic Aldehydes | Forms the C4-substituent of the azetidinone ring. nih.govmdpi.com |

| Acid Chloride | Acetoxyacetyl Chloride | Provides the C2 and C3 atoms of the azetidinone ring with a protected hydroxyl group. mdpi.comnih.gov |

| Schiff Base | N'-arylidene acetohydrazide | Acts as the imine component for the cycloaddition reaction. mdpi.comresearchgate.net |

Reaction Conditions and Catalysis

The successful synthesis of this compound derivatives is highly dependent on the reaction conditions and the choice of catalyst. Triethylamine is a commonly used base to generate the ketene in situ from the acid chloride. mdpi.comderpharmachemica.comderpharmachemica.comnih.govoup.com The reaction is often carried out in solvents like dioxane, dichloromethane, or dimethyl formamide (B127407) (DMF). mdpi.comderpharmachemica.comoup.comresearchgate.net

Temperature control is a critical factor influencing the yield and stereoselectivity of the reaction. derpharmachemica.com Cycloaddition reactions are often initiated at low temperatures (e.g., 0-5 °C) and then allowed to proceed at room temperature or reflux. mdpi.comnih.govmdpi.com In some cases, specific bases like N-methylmorpholine or 2,6-lutidine are employed to optimize the reaction outcome. mdpi.com For instance, the synthesis of certain dipeptidic β-lactams showed better yields at higher temperatures in the presence of 2,6-lutidine. mdpi.com

Table 2: Common Reaction Conditions for Azetidinone Synthesis

| Parameter | Condition | Purpose |

| Catalyst/Base | Triethylamine | In situ generation of ketene from acid chloride. mdpi.comderpharmachemica.comderpharmachemica.comnih.gov |

| Solvent | Dioxane, Dichloromethane, Dimethyl Formamide | Provides a suitable reaction medium. mdpi.comderpharmachemica.comoup.comresearchgate.net |

| Temperature | 0 °C to reflux | To control reaction rate and stereoselectivity. mdpi.comderpharmachemica.comnih.govmdpi.com |

Accelerated Synthetic Methods

To improve reaction efficiency, accelerated synthetic methods such as microwave irradiation have been increasingly adopted. derpharmachemica.comderpharmachemica.comsciengine.com Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. mdpi.comresearchgate.net For example, the synthesis of 1-acetamido-3-chloro-2-azetidinones under microwave irradiation was completed in 30-45 minutes with yields of 81-96%, compared to 16-24 hours and 50-60% yields with conventional heating. mdpi.comresearchgate.net

Microwave irradiation has been successfully applied to the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine, using solvents like DMF. derpharmachemica.comresearchgate.netaip.org This technique offers a greener and more efficient alternative for the synthesis of azetidinone derivatives. derpharmachemica.comtandfonline.com

Derivatization and Structural Modification of the Azetidinone Acetamide (B32628) Core

The modification of the azetidinone acetamide core is a key area of research aimed at generating novel compounds with enhanced or specific biological activities. These modifications often involve the introduction of functional groups at various positions of the β-lactam ring and the attachment of diverse molecular scaffolds.

Strategies for Introduction of the Hydroxyl Group at Position 3

The introduction of a hydroxyl group at the C3 position of the 2-oxoazetidin-1-yl acetamide scaffold is a critical transformation, often accomplished through a multi-step process. A common and effective method is the Staudinger [2+2] cycloaddition reaction. mdpi.com

One prevalent strategy involves the reaction of an appropriate imine with 2-acetoxyacetyl chloride. mdpi.com This cycloaddition typically yields a 3-acetoxy-2-azetidinone intermediate. The reaction conditions, such as temperature, can influence the stereochemistry of the product. For instance, conducting the reaction at lower temperatures (e.g., -78 °C to 0 °C) often favors the formation of the cis-isomer, while higher temperatures (e.g., refluxing in toluene) can lead to the trans-isomer. mdpi.com

Following the successful cycloaddition, the acetoxy group is hydrolyzed to afford the desired 3-hydroxy-2-azetidinone. mdpi.com This hydrolysis can be achieved using various reagents, such as lithium hydroxide or hydrazine. mdpi.com In some cases, a dynamic kinetic resolution (DKR) approach has been employed, where racemic 3-acetoxy-β-lactams are converted into optically active 3-hydroxy-β-lactams through a sequence of hydrolysis, oxidation to the azetidine-2,3-dione, and subsequent enantioselective reduction. mdpi.com

An alternative approach involves the use of 2-benzyloxyacetyl chloride in the Staudinger reaction, which directly yields a 3-benzyloxy-2-azetidinone. mdpi.com The benzyl (B1604629) protecting group can then be removed through catalytic hydrogenation to reveal the hydroxyl group.

Influence of Substituent Patterns on Synthetic Yields and Selectivity

The nature of the substituents on both the imine and the ketene precursor significantly impacts the yield and stereoselectivity of the Staudinger cycloaddition, a key reaction in the synthesis of the azetidinone core.

The stereochemical outcome of the cycloaddition is often dictated by the geometry of the imine; (E)-imines generally lead to cis-β-lactams, whereas (Z)-imines typically produce trans-β-lactams. mdpi.com The reaction temperature is another critical factor, with lower temperatures often favoring the formation of cis products and higher temperatures promoting trans isomers. mdpi.com For example, the reaction of imines with acetoxyacetyl chloride at 0 °C has been reported to yield cis-β-lactams, while conducting the reaction at 100 °C resulted in the formation of trans-β-lactams. mdpi.com

The electronic properties of the substituents also play a role. Electron-withdrawing groups, such as chloro or azido (B1232118) groups, on the C3 and C4 positions of the azetidinone ring can deshield the adjacent protons, leading to a downfield shift in their nuclear magnetic resonance (NMR) signals. globalresearchonline.net The choice of base in the in situ generation of ketenes from acyl chlorides can also influence the reaction. While tertiary amines like triethylamine are commonly used, the use of a magnesium-aluminum hydroxide (MAH) heterogeneous catalyst under microwave irradiation has been explored, although in some cases, it resulted in lower yields of both cis and trans isomers compared to conventional methods. mdpi.com

Integration of Diverse Heterocyclic Moieties

The azetidinone acetamide core has been successfully coupled with a wide array of heterocyclic systems to create hybrid molecules with potentially enhanced biological activities. These synthetic strategies typically involve the reaction of a pre-formed heterocyclic amine or aldehyde with a suitable azetidinone precursor.

Benzothiazole (B30560): Benzothiazole-containing azetidinones have been synthesized by reacting 2-aminobenzothiazole (B30445) derivatives with appropriate aldehydes to form Schiff bases, which are then cyclized with chloroacetyl chloride. icm.edu.plnih.govnih.govrsc.org In some instances, a benzothiazole moiety is linked to the azetidinone ring through a urea (B33335) linkage. ijpsr.com

Benzimidazole (B57391): The synthesis of benzimidazole-azetidinone hybrids often involves the initial formation of a benzimidazole derivative, which is then elaborated to include the azetidinone ring. researchgate.netresearchgate.netnih.gov For example, 2-acetylbenzimidazole (B97921) can be used as a synthon to build more complex structures that are subsequently coupled to form the azetidinone. biointerfaceresearch.com One approach involves preparing 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide, which is then reacted with an aromatic aldehyde to form a Schiff base, followed by cyclization with chloroacetyl chloride to yield the final acetamide-linked azetidinone-benzimidazole derivative. researchgate.net

Quinoxaline (B1680401): Quinoxaline-containing azetidinones can be prepared by first synthesizing a quinoxaline derivative, such as 2-chloro-3-methylquinoxaline, which is then reacted with a phenolic compound containing a formyl group. sapub.orgnih.govmdpi.commdpi.com The resulting aldehyde can then be converted to a Schiff base and subsequently cyclized to form the azetidinone ring. mdpi.com

Pyridine: Pyridine-containing azetidinones are commonly synthesized by reacting a pyridine-4-carbaldehyde with a substituted aromatic amine to form a Schiff base. indexcopernicus.comipindexing.com This intermediate then undergoes a condensation reaction with chloroacetyl chloride in the presence of a base like triethylamine to yield the desired azetidinone derivative. indexcopernicus.comscirp.org

Indole: The synthesis of indole-azetidinone hybrids can be achieved through a ketene-imine cycloaddition reaction. For example, Schiff bases derived from isatin (B1672199) (indole-2,3-dione) can be reacted with chloroacetyl chloride to form spiro[azetidine-2,3'-indole]-2',4(1'H)-diones.

Phthalimide: Phthalimide moieties have been incorporated into the azetidinone structure. These syntheses often start with the preparation of a phthalimide-containing precursor that is then used in the construction of the β-lactam ring.

Thiazolidinone: Hybrid molecules containing both thiazolidinone and azetidinone rings have been synthesized. researchgate.netresearchgate.netmdpi.comnih.gov These syntheses often involve the preparation of a thiazolidinone intermediate which is then coupled to an azetidinone precursor or vice versa. researchgate.net For instance, a common route is the reaction of a Schiff base with thioglycolic acid to form the thiazolidinone ring, which can then be further functionalized. researchgate.net

Piperazine (B1678402): Piperazine-containing azetidinones have been synthesized by coupling 1-phenylpiperazine (B188723) with a suitable chloro-substituted acetamide derivative of an azetidinone. nih.govresearchgate.netnih.govmdpi.com This typically involves a nucleophilic substitution reaction where the piperazine nitrogen displaces a chlorine atom. nih.gov

Analytical Techniques for Structural Elucidation of Synthesized Compounds

Spectroscopic Characterization (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for identifying the functional groups present in the synthesized molecules. A key characteristic feature in the IR spectra of 2-azetidinone derivatives is the strong absorption band corresponding to the β-lactam carbonyl (C=O) stretching vibration, which typically appears in the range of 1701–1765 cm⁻¹. researchgate.netnih.govresearchgate.net The presence of this band is strong evidence for the successful formation of the four-membered lactam ring. researchgate.net Other important absorption bands include those for N-H stretching (around 3260 cm⁻¹), aromatic C-H stretching (around 3040-3065 cm⁻¹), and C-N stretching (around 1340-1398 cm⁻¹). researchgate.netscirp.orgsphinxsai.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed structure of the azetidinone derivatives. In ¹H NMR spectra, the protons on the β-lactam ring (at C3 and C4) give characteristic signals. For example, in some 3-chloro-2-oxoazetidin-1-yl derivatives, the N-CH and CH-Cl protons appear as doublets in the ranges of 5.32–5.45 ppm and 5.02–5.23 ppm, respectively. nih.gov The coupling constants between these protons can help determine the stereochemistry (cis or trans) of the substituents on the β-lactam ring. In ¹³C NMR spectra, the carbonyl carbon of the β-lactam ring typically resonates in the range of 160.3–168.2 ppm. nih.gov The signals for the C3 and C4 carbons of the azetidinone ring also appear at characteristic chemical shifts, for instance, in the ranges of 61.04–67.0 ppm and 67.8–79.1 ppm, respectively, for some series of derivatives. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can further support the proposed structures. The mass spectra of 2-azetidinones often show a detectable molecular ion peak. capes.gov.br The fragmentation of the molecule is highly dependent on the substitution pattern and typically involves the cleavage of the four-membered ring. capes.gov.br

Advanced Spectroscopic Methods (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as many of the azetidinone derivatives. This method allows for the determination of the molecular weight with high accuracy, often observed as the protonated molecule [M+H]⁺ or other adducts. researchgate.net For example, in the characterization of acetamide-linked azetidinone-benzimidazole derivatives, ESI-MS was used to confirm the molecular masses of the synthesized compounds, showing the expected [M+1]⁺ peaks. researchgate.net This technique provides crucial confirmation of the successful synthesis of the target molecules.

In Vitro Biological Activity Spectrum of 2 3 Hydroxy 2 Oxoazetidin 1 Yl Acetamide Derivatives

Antimicrobial Activity

The antimicrobial potential of 2-oxoazetidin-1-yl)acetamide derivatives has been a primary focus of investigation, with studies exploring their efficacy against a wide array of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial properties of various acetamide (B32628) and azetidinone derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. A study on N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides demonstrated their activity against a panel of bacteria including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis (Gram-positive), and Klebsiella pneumoniae, Proteus vulgaris, Citrobacter freundii, Enterobacter cloacae, Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). mdpi.com Similarly, another study synthesized oxoazetidine-benzene sulfonamide conjugates and tested them against clinical isolates of Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, Klebsiella pneumonia, and the penicillin-resistant Pseudomonas aeruginosa. uobasrah.edu.iqresearchgate.net Some of these synthesized compounds showed greater activity against Gram-negative bacteria compared to amoxicillin. researchgate.net

Research into N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives also revealed antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing good activity when compared to benzylpenicillin. researchgate.net Furthermore, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have been synthesized and screened for their antibacterial potential, with some compounds exhibiting significant activity. nih.gov

The following table summarizes the antibacterial activity of selected derivative classes:

Interactive Data Table: Antibacterial Activity of Azetidinone and Acetamide Derivatives| Derivative Class | Gram-Positive Strains Tested | Gram-Negative Strains Tested | Notable Findings |

| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides mdpi.com | S. aureus, S. epidermidis, E. faecalis | K. pneumoniae, P. vulgaris, C. freundii, E. cloacae, E. coli, P. aeruginosa | Activity observed against a broad spectrum of bacteria. |

| Oxoazetidine-benzene sulfonamide conjugates uobasrah.edu.iqresearchgate.net | S. aureus | E. coli, K. pneumonia, P. aeruginosa | Some derivatives more active against Gram-negative bacteria than amoxicillin. |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives researchgate.net | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Klebsiella pneumonia | Moderate to good activity observed against tested strains. |

| Acetamide derivatives of 2-mercaptobenzothiazole nih.gov | Gram-positive species | Gram-negative species | Some derivatives showed significant antibacterial potential. |

| N-hydroxy-2-(9-oxoacridin-10(9H)-yl)acetamide derivatives sciforum.net | Bacillus subtilis | Proteus vulgaris | High efficiency observed against these specific strains. |

Antifungal Efficacy against Various Fungal Strains

The antifungal activity of azetidinone and related acetamide derivatives has also been investigated. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. nih.govresearchgate.net Further optimization of this series led to a compound with broad-spectrum in vitro activity against various fungi, including molds and dermatophytes. nih.govresearchgate.net

Novel oxazolidin-2-one-linked 1,2,3-triazole derivatives have demonstrated notable antifungal activity against several filamentous fungi and yeast species, with some compounds showing better efficacy than the standard drug itraconazole (B105839) against Candida glabrata. nih.gov Additionally, some 2-azetidinone derivatives possessing a benzimidazole (B57391) nucleus have shown moderate to good antifungal activity. researchgate.net The synthesis of 1,2,4-oxadiazole (B8745197) derivatives has also yielded compounds with significant antifungal activities against various plant pathogenic fungi. mdpi.com

Interactive Data Table: Antifungal Activity of Acetamide and Related Derivatives

| Derivative Class | Fungal Strains Tested | Notable Findings |

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives nih.govresearchgate.net | Candida species, Aspergillus species, molds, dermatophytes | Fungicidal activity and broad-spectrum antifungal effects observed. |

| Oxazolidin-2-one-linked 1,2,3-triazole derivatives nih.gov | Filamentous fungi, Candida spp., Trichosporon cutaneum, Mucor hiemalis | Some compounds showed superior activity to itraconazole against specific strains. |

| 2-Azetidinone derivatives of benzimidazoles researchgate.net | Not specified | Moderate to good antifungal activity reported. |

| 1,2,4-Oxadiazole derivatives mdpi.com | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, Colletotrichum capsica | Significant activity against various plant pathogenic fungi. |

Activity Against Specific Pathogens (e.g., Mycobacterium tuberculosis)

Several studies have focused on the potential of azetidinone derivatives against Mycobacterium tuberculosis. A series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives were synthesized and evaluated for their in vitro anti-tubercular activity, with many showing promising results. nih.gov Thiazolidin-4-one derivatives have also been investigated as potential antitubercular agents, targeting key enzymes in M. tuberculosis. mdpi.com

Furthermore, oxadiazolone derivatives have been identified as potential multi-target inhibitors against M. tuberculosis, showing activity against both extracellular and intracellular bacteria with low toxicity to host cells. nih.gov The design of novel N-(1-hydroxy-1,3-dihydrobenzo[c] mdpi.comuobasrah.edu.iqoxaborol-6-yl)(hetero)aryl-2-carboxamides has also yielded compounds with selective inhibitory activity against mycobacteria, including multidrug-resistant strains. mdpi.com

Anti-inflammatory Investigations

The anti-inflammatory potential of acetamide derivatives has been a subject of significant research interest. archivepp.com Certain acetamide derivatives have been explored for their ability to inhibit cyclooxygenase-II (COX-II), an enzyme involved in inflammation. archivepp.comgalaxypub.co Studies on novel acetamide derivatives of 2-aminobenzimidazole (B67599) have demonstrated dose-dependent anti-inflammatory activity in rat models of inflammation and arthritis. nih.gov The anti-inflammatory effects of these compounds are attributed to the suppression of pro-inflammatory mediators. nih.gov Research has also been conducted on the synthesis and in vitro anti-inflammatory activities of other new acetamide derivatives. nih.gov

Antiproliferative and Cytotoxic Effects

The potential of acetamide and azetidinone derivatives as anticancer agents has been explored through their evaluation against various cancer cell lines.

Evaluation against Cancer Cell Lines

A variety of acetamide derivatives have been synthesized and tested for their antiproliferative activity. For example, novel (4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acetamide derivatives have shown growth inhibitory activity against human liver (HepG2) and breast (MCF-7) cancer cell lines, with one compound being more potent than the standard drug doxorubicin. researchgate.net Another study on thiazole-based acetamide derivatives identified compounds with significant antiproliferative activity against four cancer cell lines and potent inhibition of tubulin polymerization. nih.gov

Furthermore, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. mdpi.com Research into acetamide-based heme oxygenase-1 (HO-1) inhibitors has also yielded compounds with potent in vitro antiproliferative activity against prostate, lung, and glioblastoma cancer cells. nih.gov

Interactive Data Table: Antiproliferative Activity of Acetamide Derivatives

| Derivative Class | Cancer Cell Lines Tested | Notable Findings |

| (4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acetamide derivatives researchgate.net | HepG2 (liver), MCF-7 (breast), A549 (lung), HCT116 (colon) | Growth inhibitory activity observed against HepG2 and MCF-7 cells. |

| Thiazole-2-acetamide derivatives nih.gov | Prostate (PC-3), Pancreatic (MDAMB-231), Breast (MCF-7) | Significant activity against four cancer cell lines and inhibition of tubulin polymerization. |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives mdpi.com | HepG2 (liver), MDA-MB-231 (breast) | Moderate to potent cytotoxic activity observed. |

| Acetamide-based Heme Oxygenase-1 (HO-1) inhibitors nih.gov | DU145 (prostate), A549 (lung), U87MG (glioblastoma), A172 (glioblastoma) | Potent antiproliferative activity, particularly against U87MG cells. |

Neuropharmacological Activities

The 2-azetidinone scaffold is recognized for its diverse pharmacological effects on the central nervous system (CNS). ijsr.net Derivatives of this structure have been investigated for several neurological applications, including anticonvulsant and CNS depressant activities. globalscitechocean.comijsr.net

Anticonvulsant Activity

Azetidinone derivatives have been reported to possess anticonvulsant properties. globalscitechocean.comjetir.org The core β-lactam structure is a feature in various compounds screened for their potential to manage seizures. globalscitechocean.com For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the acetamide side chain, have shown activity in the maximal electroshock (MES) seizure model. nih.gov In these studies, the anticonvulsant effect was found to be closely linked to the nature of the substituents on the anilide moiety. nih.gov Specifically, derivatives with a 3-(trifluoromethyl)anilide group displayed notable anticonvulsant protection. nih.gov While these findings are on related acetamide derivatives, they highlight the potential of the broader class of compounds in anticonvulsant research.

Central Nervous System (CNS) Depressant Effects

The 2-azetidinone ring is a component of various compounds that exhibit CNS depressant activity. ijsr.net While specific studies focusing solely on the CNS depressant effects of 2-(3-hydroxy-2-oxoazetidin-1-yl)acetamide derivatives are not extensively detailed in the available literature, the general class of azetidinones has been reviewed for its CNS activities. ijsr.net CNS depressant effects are often evaluated through models that measure reductions in motor activity or potentiation of sedative-hypnotic drugs. nih.govresearchgate.net

Enzyme Inhibition Studies

The 2-azetidinone moiety has been identified as a potent mechanism-based inhibitor of several enzymes. nih.govresearchgate.net This inhibitory action is a key aspect of the biological profile of these compounds.

Inhibition of Carbonic Anhydrase

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes. While many classes of compounds, such as sulfonamides and oxadiazoles, are known potent carbonic anhydrase inhibitors, specific data on the inhibition by this compound derivatives is limited in the provided research. nih.govnih.gov The standard mechanism of carbonic anhydrase inhibitors often involves binding to the zinc ion in the enzyme's active site. youtube.comyoutube.com

Inhibition of Tryptase

Human tryptase, a serine protease released from mast cells, is a target in inflammatory and allergic conditions. nih.govgoogle.com Derivatives of 2-azetidinone have been highlighted as potent, mechanism-based inhibitors of this enzyme. nih.govresearchgate.net The β-lactam ring of these compounds can interact with the active site of serine proteases, leading to inhibition. While specific kinetic data for this compound derivatives is not detailed, the general class of azetidinones is recognized for this inhibitory potential. researchgate.net

Inhibition of Human Leukocyte Elastase

Human Leukocyte Elastase (HLE) is a serine protease implicated in inflammatory diseases. The 2-azetidinone ring has been a key structural feature in the design of HLE inhibitors. nih.govresearchgate.netnih.govopen.ac.uk These compounds often act as mechanism-based inhibitors, where the β-lactam ring is attacked by the active site serine of the enzyme. nih.gov

Studies on N-aryl-3,3-difluoroazetidin-2-ones have shown that substituents on the aromatic ring can be modified to enhance inhibitory activity against HLE. nih.gov Similarly, N-acyloxymethyl derivatives of 2-azetidinones have been designed as potential mechanism-based inhibitors of HLE, demonstrating both potency and selectivity. open.ac.uk Another class, 3,3-diethylazetidine-2,4-diones, have also been identified as effective HLE inhibitors. nih.gov

Table 1: Inhibition of Human Leukocyte Elastase by Azetidin-2-one (B1220530) Derivatives This table presents data on the inhibitory activity of various azetidin-2-one derivatives against Human Leukocyte Elastase.

| Compound Class | Specific Derivative Example | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

| N-aryl-3,3-difluoroazetidin-2-ones | Varies based on aromatic substituent | Not specified in abstract | nih.gov |

| N-acyloxymethyl-2-azetidinones | Varies based on C3/C4 substituents | Not specified in abstract | open.ac.uk |

| 3,3-diethylazetidine-2,4-dione based thiazoles | Varies based on thiazole (B1198619) substituent | Nanomolar range | nih.gov |

Modulation of Oxidoreductase Enzymes (e.g., Glutathione (B108866) Reductase, Thioredoxin)

While direct studies on the modulation of specific oxidoreductase enzymes like glutathione reductase and thioredoxin by this compound derivatives are not extensively detailed in the reviewed literature, broader antioxidant activities have been reported for the larger family of 2-azetidinone derivatives. This antioxidant potential suggests an interaction with the body's redox systems, which are regulated by oxidoreductase enzymes.

Research into N-(arylidene)hydrazinoacetyl sulfonamides and their corresponding 2-azetidinone analogues has demonstrated notable antioxidant capabilities. mdpi.com These studies employed various assays to determine this activity, including ferric reducing power, total antioxidant activity, and DPPH radical scavenging methods. mdpi.com The findings indicated that many of the tested compounds exhibited excellent antioxidant effects, with some showing activity comparable to the standard antioxidant, ascorbic acid. mdpi.com Specifically, it was observed that derivatives built upon a sulfadiazine (B1682646) skeleton were generally more active than those derived from sulfisoxazole. mdpi.com

Another study synthesized various azetidinone derivatives and screened them for antioxidant activity using the DPPH method. bepls.com The investigation confirmed that all the new derivatives possessed antioxidant properties, with some compounds showing more effective radical scavenging than others. bepls.com These findings underscore the potential of the azetidinone scaffold to serve as a basis for the development of novel antioxidant agents, which function by modulating the activity of oxidoreductase enzyme systems.

Other Reported Biological Activities of Azetidinone Derivatives

The 2-azetidinone ring is a versatile pharmacophore, and its derivatives have been investigated for a wide array of biological effects beyond enzyme modulation. These activities range from combating infectious diseases to managing metabolic disorders and cancer. nih.govresearchgate.net

Anti-HIV Activity

The 2-azetidinone nucleus has been identified as a promising scaffold for developing agents against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Reviews on the pharmacological profiles of azetidinone derivatives consistently list anti-HIV as one of their potential therapeutic applications, highlighting the ongoing interest in these compounds for antiviral drug discovery. nih.govresearchgate.net

Anthelmintic Activity

While research on the anthelmintic properties of azetidinone derivatives is an emerging area, related heterocyclic compounds have shown promise. For instance, a series of 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives were evaluated for their anthelmintic activity against adult Indian earthworms (Pheretima posthuma), with some compounds demonstrating notable effects. nih.gov This suggests that heterocyclic structures, including potentially the azetidinone ring, could be a fruitful area for the development of new anthelmintic drugs.

Antihyperlipidemic Activity

Azetidinone derivatives have been extensively studied for their ability to lower lipid levels. nih.govresearchgate.net A significant number of these compounds are designed as analogues of ezetimibe (B1671841), a well-known cholesterol absorption inhibitor. nih.govresearchgate.net In one study, eight new 2-azetidinone analogues were designed and synthesized, showing significant lipid-lowering effects in a hyperlipidemic rat model. nih.gov These compounds are believed to exert their effect by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for cholesterol absorption. nih.gov

Antihyperglycemic Activity

The potential of azetidinone derivatives in managing high blood sugar has also been recognized. nih.goviipseries.org Certain derivatives have demonstrated antihyperglycemic effects in animal models, such as alloxan-induced diabetic rats. iipseries.org These compounds were found to significantly lower serum glucose levels, indicating their potential as leads for new antidiabetic medications. iipseries.org The hypoglycemic activity of these derivatives is a key area of interest in ongoing research. nih.gov

Pesticidal Activity

The biological activity of azetidinone derivatives extends to agricultural applications. Some 2-azetidinone derivatives have been reported to possess herbicidal activity, indicating their potential use in crop protection. jetir.org While not directly related to the core compound of this article, other nitrogen-containing heterocyclic derivatives, such as diacylhydrazines and acylhydrazones, have been synthesized and shown to have high insecticidal activity against various pests. mdpi.com

Antitumor Activity

The anticancer potential of 2-azetidinone derivatives is a significant area of research. nih.govresearchgate.netptfarm.plnih.gov Various synthesized derivatives have been evaluated for their in vitro anticancer activity against different cancer cell lines. For example, a series of N-{2-[3-chloro-2-(substituted-phenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide derivatives were tested against the human breast adenocarcinoma (MCF-7) cell line. ptfarm.plnih.gov The results showed that these compounds exhibited notable anticancer potential, with some derivatives proving to be potent agents against this specific cancer cell line. ptfarm.plnih.gov

Antitumor Activity of Selected Azetidinone Derivatives

| Compound | Target Cell Line | Observed Activity | Reference |

|---|---|---|---|

| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Breast Cancer (MCF7) | Identified as a potent antimicrobial agent with noted anticancer potential in the series. | ptfarm.plnih.gov |

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | Breast Cancer (MCF7) | Found to be the most potent anticancer agent in the tested series. | nih.gov |

Cholesterol Absorption Modulation

Perhaps the most well-documented activity of 2-azetidinone derivatives is their role as cholesterol absorption inhibitors. nih.govsemanticscholar.org Ezetimibe, a landmark drug in this class, functions by selectively inhibiting the intestinal uptake of cholesterol. nih.gov Numerous studies have focused on synthesizing new derivatives to enhance this effect. nih.govsemanticscholar.orgresearchgate.net These compounds typically work by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, a key transporter in the cholesterol absorption pathway. nih.govresearchgate.net Research has shown that many newly synthesized derivatives exhibit effects comparable to or, in some cases, more potent than ezetimibe in lowering total serum cholesterol levels in animal models. nih.govsemanticscholar.orgresearchgate.net

Cholesterol Absorption Inhibition by Azetidinone Derivatives

| Compound Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 2-Azetidinone analogues of ezetimibe | Inhibition of Niemann-Pick C1-like 1 (NPC1L1) protein | Significant lipid-lowering effects comparable to ezetimibe in rat models. | nih.govresearchgate.net |

| Novel 2-azetidinone derivatives | Inhibition of cholesterol absorption | Most tested compounds showed comparable effects in lowering total serum cholesterol in rats. | nih.gov |

| (3R,4S)-l,4-bis-(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone | Cholesterol absorption inhibition | Identified as a highly effective cholesterol absorption inhibitor. | iipseries.org |

Mechanistic Insights into the Biological Actions of 2 3 Hydroxy 2 Oxoazetidin 1 Yl Acetamide Derivatives

Cellular and Subcellular Mechanisms of Action

The biological effects of 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide derivatives are manifested through a variety of cellular and subcellular mechanisms, ranging from the induction of programmed cell death to the interference with essential life processes in pathogens.

Induction of Apoptosis Pathways (e.g., Oxidative Stress Mediated Intrinsic Mitochondrial Pathway)

A significant body of research has highlighted the ability of 2-azetidinone derivatives to trigger apoptosis, or programmed cell death, in cancerous cells. researchgate.netresearchgate.net This process is crucial for eliminating damaged or malignant cells and is a key target for anticancer drug development. Studies on various N-substituted 2-oxoacetamide (B1243867) derivatives have shown that these compounds can induce apoptosis through the intrinsic mitochondrial pathway. rroij.com This pathway is often initiated by cellular stress, including oxidative stress, and involves the activation of a cascade of enzymes known as caspases.

For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been demonstrated to enhance the activity of caspase-3 and caspase-9 in breast cancer cell lines. saspublishers.com Caspase-9 is a key initiator caspase in the intrinsic pathway, and its activation leads to the executioner caspase-3, which orchestrates the dismantling of the cell. Similarly, other acetamide (B32628) derivatives have been shown to induce apoptosis by activating caspases 3 and 8. ijrpr.com The activation of caspase-8 is typically associated with the extrinsic or death receptor pathway, suggesting that some derivatives may engage multiple apoptotic signaling routes. The induction of apoptosis is a hallmark of many chemotherapeutic agents, and the ability of this compound derivatives to activate these pathways underscores their potential in oncology.

Inhibition of Protein Denaturation Processes (e.g., Albumin Denaturation)

Inflammation is a complex biological response, and a key event in this process is the denaturation of proteins. The ability of a compound to inhibit protein denaturation can be indicative of its anti-inflammatory potential. saspublishers.com Derivatives of 2-(2-oxoazetidin-1-yl)acetamide have been investigated for their ability to prevent the denaturation of bovine serum albumin, a common in vitro model for studying anti-inflammatory activity.

In one study, a series of 2-[(7-chloro-6-fluoro-benzothiazol-2-yl)amino]-N-[4-aryl-3-chloro-2-oxoazetidene-1-yl) acetamide compounds were synthesized and evaluated for their capacity to inhibit heat-induced albumin denaturation. saspublishers.com Several of these derivatives demonstrated significant inhibition of albumin denaturation, with some compounds showing up to 53% inhibition. saspublishers.com This suggests that these molecules can stabilize protein structure and may interfere with the pro-inflammatory signals that are triggered by denatured proteins. This mechanism is a recognized aspect of the action of some non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound Series | Maximum Inhibition of Albumin Denaturation |

| 2-[(7-chloro-6-fluoro-benzothiazol-2-yl)amino]-N-[4-aryl-3-chloro-2-oxoazetidene-1-yl) acetamide | 53% |

| 2-[(7-chloro-6-fluoro-benzothiazol-2-yl)amino]-N-[2-aryl-4-oxothiazolidin-3-yl] acetamide | 45% |

Interference with Vital Cellular Processes (e.g., Heme Processing in Parasites, Tubulin Polymerization)

The versatility of the 2-oxoazetidin-1-yl acetamide scaffold is further demonstrated by its ability to interfere with fundamental cellular processes in both eukaryotic cells and pathogenic organisms.

Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Several studies have shown that 2-azetidinone derivatives can act as tubulin polymerization inhibitors. researchgate.netaipsg.ac.in These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. researchgate.net

Heme Processing in Parasites: The malaria parasite, Plasmodium falciparum, relies on the detoxification of heme, a byproduct of hemoglobin digestion, for its survival. This process is a key target for antimalarial drugs. Novel β-lactams, including derivatives of 2-(2-oxoazetidin-1-yl)acetamide, have been synthesized and evaluated for their in vitro activity against chloroquine-sensitive strains of P. falciparum. researchgate.net While the precise mechanism of action was not fully elucidated in the initial studies, the activity of these compounds suggests potential interference with vital parasitic processes such as heme detoxification. Some of the synthesized compounds exhibited low to moderate micromolar range activity against the parasite. researchgate.net

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action and for rational drug design. For this compound derivatives, research has pointed towards several potential protein targets.

Investigation of Ligand-Protein Interactions

Molecular docking studies have been instrumental in elucidating the potential binding modes of 2-azetidinone derivatives with their protein targets. researchgate.netresearchgate.net These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the intermolecular interactions that stabilize the complex.

For derivatives that inhibit tubulin polymerization, molecular docking has suggested that these compounds can fit into the colchicine-binding site of β-tubulin. researchgate.net The interactions within this pocket are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues, which are thought to be responsible for the observed biological activity. researchgate.net The specific interactions can vary depending on the substituents on the azetidinone ring, highlighting the importance of structure-activity relationship studies.

Identification of Putative Enzyme Targets and Receptors

Beyond tubulin, the 2-azetidinone ring has been identified as a pharmacophore that can interact with a variety of enzymes and receptors. The inherent reactivity of the β-lactam ring, particularly its susceptibility to nucleophilic attack, makes it a suitable scaffold for designing enzyme inhibitors.

Azetidin-2-one (B1220530) derivatives have been reported to inhibit a range of enzymes, including:

Serine Proteases: This class of enzymes, which includes thrombin, trypsin, and chymase, plays a crucial role in various physiological processes, from blood coagulation to inflammation. Certain 2-azetidinone derivatives have been shown to be effective inhibitors of these enzymes. aipsg.ac.in

Human Cytomegalovirus (HCMV) Protease: This enzyme is essential for the replication of HCMV, a virus that can cause serious illness in immunocompromised individuals. The potential for 2-azetidinone derivatives to inhibit this protease suggests a possible antiviral application.

Bacterial Enzymes: The historical success of β-lactam antibiotics stems from their ability to inhibit bacterial enzymes involved in cell wall synthesis. While the focus of this article is on other biological activities, it is worth noting that the 2-azetidinone core is a well-established inhibitor of bacterial transpeptidases. researchgate.net

Arginase: Some derivatives have been investigated as potential ligands for arginase, an enzyme involved in the urea (B33335) cycle and implicated in various diseases.

The broad range of potential targets for this compound derivatives underscores the chemical versatility of this scaffold and its potential for the development of new therapeutic agents for a variety of diseases.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Systematic modifications of the azetidinone ring and the N-acetamide side chain have provided crucial insights into the structural requirements for desired biological effects, which include antimicrobial and anticancer activities. mdpi.comnih.gov

The exploration of substituent effects is fundamental to understanding how structural changes influence the biological activity of 2-oxoazetidin-1-yl acetamide derivatives. Key structural features, including the strained 2-azetidinone ring and an acidic moiety, are critical for their mechanism of action, which often involves the acylation of target enzymes like bacterial transpeptidases. nih.gov The nature of substituents at various positions on the azetidinone ring and the acetamide side chain can significantly modulate this reactivity and target recognition.

Substituents on the Azetidinone Ring:

Position 3: The presence of a hydroxyl group at the C-3 position is a key feature of the parent compound. Modifications at this position can influence the molecule's polarity and its ability to form hydrogen bonds with target proteins. In related azetidinone structures, the introduction of a chloro group at the C-3 position has been a common strategy in the synthesis of derivatives with notable antibacterial activity. mdpi.com For instance, a series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids demonstrated good to moderate antibacterial activity. mdpi.com

Position 4: The substituent at the C-4 position plays a critical role in determining the biological activity. The introduction of various aryl groups at this position has been extensively studied. For example, in a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, the nature of the aryl substituent significantly impacted antibacterial efficacy. nih.gov Derivatives containing a 2-chlorophenyl group at C-4 of the azetidinone ring have shown potent antimicrobial activity. nih.gov

Substituents on the N-Acetamide Moiety:

The acetamide side chain at the N-1 position of the azetidinone ring provides a versatile handle for introducing diverse chemical functionalities.

Terminal Substituents: The nature of the group at the terminus of the acetamide chain is a key determinant of activity. In one study, linking the acetamide to a benzothiazole-6-carboxylic acid moiety resulted in compounds with antibacterial properties. mdpi.com Another study revealed that N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, an analog of the azetidinone series, showed high affinity for GABA-A and AMPA receptors, suggesting potential neuroprotective applications. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of related azetidinone acetamide derivatives.

| Compound Series | Substituent Variation | Observed Effect on Biological Activity | Reference |

| N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Aryl group at C-4 of azetidinone ring | The specific aryl group influences antibacterial potency. | nih.gov |

| Sulfonamide backbone | Sulfadiazine-based derivatives were generally more active than sulfisoxazole-based ones. | nih.gov | |

| 2-{2-[3-Chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | Aryl group at C-4 of azetidinone ring | Different aryl substitutions led to good to moderate antibacterial activity. | mdpi.com |

| N-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamides | Aryl group at C-4 of azetidinone ring | A 2-chlorophenyl derivative was identified as the most potent antimicrobial agent in the series. | nih.gov |

| Styryl group at C-4 of azetidinone ring | A styryl derivative was found to be the most potent anticancer agent against MCF-7 cells in its series. | nih.gov |

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For azetidin-2-one derivatives, pharmacophore models have been developed to predict their activity as tubulin polymerization inhibitors, a mechanism relevant to anticancer activity. chemisgroup.us

One such study on a series of 71 azetidin-2-one derivatives identified a five-point common pharmacophore hypothesis as crucial for their tubulin-binding and antitumor activity. chemisgroup.us This model provides a 3D map of the key interaction points between the drug molecule and its biological target.

Key Features of a Pharmacophore Model for Azetidin-2-one Tubulin Inhibitors:

Hydrogen Bond Acceptors (HBA): These are typically electronegative atoms like oxygen or nitrogen that can accept a hydrogen bond from the receptor.

Hydrogen Bond Donors (HBD): These are groups, such as N-H or O-H, that can donate a hydrogen bond to the receptor.

Hydrophobic Groups (HY): These non-polar regions of the molecule interact with hydrophobic pockets in the receptor.

Ring Aromatic (RA): Aromatic rings contribute to binding through π-π stacking and other hydrophobic interactions.

Molecular docking studies, which simulate the binding of a ligand to a receptor, have further refined these models by identifying key amino acid interactions. For azetidin-2-one derivatives acting as tubulin inhibitors, important interactions have been noted with residues such as Cys241 and Val318 in the colchicine (B1669291) binding site of β-tubulin. chemisgroup.us The trimethoxy benzene (B151609) moiety, a common feature in many colchicine-site binders, was found to have significant interactions within this binding pocket. chemisgroup.us

The development of such pharmacophoric models and the insights from docking studies are invaluable for the rational design of novel and more potent this compound derivatives with specific biological activities. chemisgroup.us

Computational and Theoretical Investigations of 2 3 Hydroxy 2 Oxoazetidin 1 Yl Acetamide and Analogs

Quantum Chemical Calculations

Quantum chemical calculations have become a powerful tool for understanding the intricacies of molecular structures and their properties at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the stability and reactivity of molecules like 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide. DFT calculations can determine the optimized geometry of the molecule, its vibrational frequencies, and the energies of its molecular orbitals. This information is crucial for understanding the compound's intrinsic stability and how it might behave in chemical reactions.

For instance, DFT studies on related azetidinone structures have elucidated the impact of different substituents on the stability of the β-lactam ring, a key feature of this class of compounds. The calculations can reveal bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's ground state.

Frontier molecular orbital theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the analysis of its HOMO and LUMO energies helps to predict its reactivity and potential for undergoing chemical transformations.

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. The energy and location of the HOMO highlight the most nucleophilic regions of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. The energy and location of the LUMO point to the most electrophilic sites. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap implies greater kinetic stability and lower reactivity. A smaller gap suggests the molecule is more prone to chemical reactions. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the molecular surface to represent the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential near the hydrogen atoms.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystalline solids. By partitioning the crystal space into regions associated with each molecule, it provides insights into the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces.

In silico geometry optimization involves using computational methods to find the lowest energy arrangement of atoms in a molecule. This provides a precise, three-dimensional model of the compound's most stable conformation.

Furthermore, computational methods can be employed to investigate the excited-state properties of this compound. This includes calculating the energies of its excited states and predicting its behavior upon absorption of light. This information is relevant for understanding the molecule's photophysical properties.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, this can involve building a three-dimensional model of the molecule and using it to predict its properties and interactions.

Molecular docking is a specific type of molecular modeling that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug discovery, docking is often used to predict how a small molecule, such as this compound, might interact with a biological target, such as a protein or enzyme. These studies can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and can help in the design of new, more potent analogs.

| Computational Technique | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, stability, and reactivity. | Optimized geometry, vibrational frequencies, molecular orbital energies. |

| Frontier Molecular Orbital Analysis | Determination of HOMO-LUMO energy gap. | Prediction of kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Mapping of charge distribution. | Identification of sites for electrophilic and nucleophilic attack. |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in the solid state. | Understanding of crystal packing and intermolecular forces. |

| Molecular Docking | Prediction of binding orientation with a biological target. | Identification of potential binding modes and key interactions for drug design. |

Prediction of Ligand-Protein Binding Affinities and Modes of Interaction

Molecular docking is a primary computational technique used to predict the binding affinity and interaction patterns of a ligand with a target protein. This method computationally places a ligand into the binding site of a protein and scores the interaction, providing a prediction of the binding energy.

In studies of analogous acetamide (B32628) derivatives, molecular docking has been successfully employed to understand their inhibitory mechanisms. For instance, docking studies on novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogs as HIF prolyl 4-hydroxylase (PHD2) inhibitors revealed key interactions within the enzyme's active site. nih.gov The complex structure of one of the compounds with PHD2 was determined to guide further lead optimization. nih.gov Similarly, docking analyses of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives against cancer cell lines helped in understanding their high in vitro potency. nih.gov

The typical interactions observed in these studies involve hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues in the protein's binding pocket. For example, in the study of anti-influenza A virus agents, key residues such as ARG118, ASP151, and GLU119 were identified as crucial for the binding of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs to the neuraminidase receptor. semanticscholar.org

A hypothetical docking study of this compound could reveal similar crucial interactions, with the hydroxyl and amide groups likely forming key hydrogen bonds. The predicted binding affinities from such studies are often presented in kcal/mol, as shown in the table below for analogous compounds.

Table 1: Predicted Binding Energies of Acetamide Analogs against Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzofuran-tethered triazolylcarbazoles | SARS-CoV-2 Mpro (6LU7) | -8.77 to -8.92 | Not Specified |

| Benzofuran-tethered triazolylcarbazoles | SARS-CoV-2 Spike Glycoprotein (6WPT) | -6.41 to -6.69 | Not Specified |

| Benzofuran-tethered triazolylcarbazoles | SARS-CoV-2 RdRp (6M71) | -7.54 to -8.10 | Not Specified |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs | Influenza A Neuraminidase | Not Specified | ARG118, ASP151, GLU119, TRP179, ARG293, PRO431 |

This table is generated based on data from studies on analogous compounds. semanticscholar.orgnih.govnih.gov

Identification of Potential Biological Targets through Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be either ligand-based or structure-based.

Ligand-based virtual screening (LBVS) involves searching for molecules with similar properties to a known active ligand. nih.gov

Structure-based virtual screening (SBVS) , which includes molecular docking, uses the 3D structure of the target protein to screen for potential binders.

For compounds like this compound, where the specific biological target might not be known, virtual screening can be a powerful tool. For example, a virtual screening of oxadiazole compounds identified a class of molecules as efficient inhibitors of Sortase A (SrtA), an enzyme in Gram-positive bacteria. nih.gov In another study, virtual screening was applied to identify new LpxC inhibitor chemotypes, leading to the discovery of oxazolidinone and isoxazoline (B3343090) inhibitors with potent activity against P. aeruginosa. nih.gov

The process typically involves:

Library Preparation : A large database of chemical compounds is prepared for screening.

Target Selection : A protein structure, often from the Protein Data Bank (PDB), is chosen.

Screening : The library is computationally screened against the target.

Hit Identification : Top-scoring compounds are selected for further experimental validation.

This approach significantly reduces the time and cost associated with identifying new drug leads compared to traditional high-throughput screening. nih.gov

Conformational Analysis and Dynamic Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial as it dictates how it will interact with a biological target.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape.

In a study of dihydrodiazocinones, another class of heterocyclic compounds, NMR spectroscopy and electronic structure calculations were used to identify two stable conformations of the eight-membered ring. The energy barrier for the interconversion of these conformers was determined to be approximately 21 kcal/mol. nih.gov Such studies are vital for understanding the dynamic nature of ligand-receptor binding.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvent environments.

Simulate the stability of the ligand-protein complex after docking.

Calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several steps:

Data Set Selection : A set of compounds with known biological activities is collected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build a model that correlates the descriptors with the biological activity. semanticscholar.orgmdpi.com

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. nih.gov

Various QSAR studies have been performed on compounds structurally related to this compound. For example, 3D-QSAR studies on tricyclic oxazolidinones as antibacterial agents resulted in models with high predictive ability. nih.gov The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods are commonly used in 3D-QSAR. nih.govmdpi.com

Table 2: Statistical Parameters of QSAR Models for Analogous Compounds

| QSAR Method | Compound Class | r² (Correlation Coefficient) | q² (Cross-validated r²) | Application |

| CoMFA | Tricyclic Oxazolidinones | 0.975 | 0.523 | Antibacterial |

| CoMSIA | Tricyclic Oxazolidinones | 0.940 | 0.557 | Antibacterial |

| GFA-MLR | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | 0.8861 | 0.7864 | Anti-influenza |

| GFA-ANN | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | 0.8980 | 0.8884 | Anti-influenza |

| CoMFA_SE | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | 0.925 | 0.59 | Anti-influenza |

| CoMSIA_EAD | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | 0.929 | 0.767 | Anti-influenza |

This table presents data from QSAR studies on compounds with similar structural motifs. semanticscholar.orgnih.govresearchgate.net

These models provide valuable information about which molecular properties are important for biological activity, such as steric, electrostatic, and hydrophobic fields.

Computational Design of Novel Analogues with Optimized Biological Profiles

One of the ultimate goals of computational studies is the de novo design or optimization of novel compounds with enhanced biological activity and improved pharmacokinetic properties. QSAR and molecular docking studies provide the foundation for this rational design process.

By analyzing the results of these computational models, chemists can identify which parts of a molecule can be modified to improve its interaction with the target protein. For instance, the contour maps generated from CoMFA and CoMSIA studies can highlight regions where bulky groups are favored or where hydrogen bond donors or acceptors would be beneficial. mdpi.com

In the development of aryloxypropanolamine agonists for the human β3-adrenergic receptor, 3D-QSAR studies guided the design of a new series of compounds with predicted high biological activity. The models suggested that the presence of polar groups and aromatic rings could enhance activity through interactions with specific residues like Arg315 and Phe198. mdpi.com Similarly, the optimization of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel anticancer agent was driven by structure-activity relationships established through synthesis and biological evaluation, a process that can be significantly accelerated by computational insights. nih.gov

For this compound, a similar approach could be taken. Based on a predictive QSAR model and docking studies, new analogs could be designed by modifying the acetamide side chain or by substituting the hydroxyl group on the azetidinone ring to optimize its binding affinity and selectivity for a specific biological target.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions with careful optimization of reagents and conditions. For example, coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and bases such as DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) are critical for amide bond formation . Temperature control (e.g., 0 °C for reducing agents like NaBH₄) and solvent selection (MeOH, THF) significantly affect intermediate stability and final yield. Reaction time optimization (e.g., overnight for coupling steps) minimizes side products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- LC-HRMS/MS : Used to confirm molecular weight and fragmentation patterns, especially for distinguishing isomers (e.g., ortho vs. meta substituents) .

- ¹H-NMR : Critical for verifying the azetidinone ring structure and hydroxy/oxo group positions .

- FT-IR : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H bonds (~3200–3500 cm⁻¹) .

- X-ray crystallography : Resolves conformational ambiguities in the solid state .

Q. How does pH and solvent polarity affect the stability of this compound in vitro?

- Methodological Answer : Stability studies under varying pH (e.g., 1M LiOH for hydrolysis) and solvents (dioxane, water) reveal degradation pathways. Neutral to slightly acidic conditions (pH 5–7) in polar aprotic solvents (e.g., DMF) enhance stability, while alkaline conditions promote ring-opening reactions . Accelerated stability testing via HPLC at 40°C/75% RH over 4 weeks quantifies degradation kinetics .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and pharmacological interactions of this compound?